2-methoxyethyl (E)-3-aminobut-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
50899-10-0 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methoxyethyl (E)-3-aminobut-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-6(8)5-7(9)11-4-3-10-2/h5H,3-4,8H2,1-2H3/b6-5+ |
InChI Key |
XJOLYWNYMOPRKQ-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OCCOC)/N |
Canonical SMILES |
CC(=CC(=O)OCCOC)N |
Other CAS No. |
50899-10-0 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxyethyl 3 Aminobut 2 Enoate
Condensation Reactions Utilizing Beta-Ketoesters
The most direct and widely employed method for synthesizing 2-Methoxyethyl 3-aminobut-2-enoate is the reaction of a β-ketoester, specifically 2-Methoxyethyl acetoacetate (B1235776), with an amine. This reaction falls under the general class of enamine formation, where the nucleophilic amine attacks the electrophilic ketone carbonyl of the β-ketoester, followed by dehydration to yield the stable, conjugated enamine product. libretexts.org
The reaction involves the direct condensation of 2-Methoxyethyl acetoacetate with ammonia (B1221849). Ammonia serves as the nitrogen source, attacking the ketonic carbonyl to form a hemiaminal intermediate, which then dehydrates to furnish the final enamine product. A closely analogous synthesis has been reported for a similar compound, 2-cyanoethyl 3-aminobut-2-enoate, where 2-cyanoethyl acetoacetate is treated with a stream of ammonia gas in a cooled methanol (B129727) solution. prepchem.com This method is expected to be directly applicable to the synthesis of 2-Methoxyethyl 3-aminobut-2-enoate.
The choice of solvent and reaction conditions can significantly influence the rate and yield of enamine formation. While polar protic solvents like methanol or ethanol (B145695) can facilitate the reaction by stabilizing intermediates, studies on similar reactions have shown that solvent-free conditions can also be highly effective. prepchem.comresearchgate.netresearchgate.net The removal of the water byproduct is crucial to drive the equilibrium towards the enamine product. masterorganicchemistry.com This can be achieved through azeotropic distillation with a suitable solvent (e.g., toluene (B28343) or benzene) or by using a dehydrating agent. Temperature control is also important; while moderate heating can increase the reaction rate, excessive heat can lead to side reactions or decomposition.
Table 1: Illustrative Reaction Conditions for Enamine Synthesis from β-Ketoesters Note: This table presents generalized conditions based on analogous reactions, as specific optimization data for 2-Methoxyethyl 3-aminobut-2-enoate is not widely published.
| Parameter | Condition | Rationale / Expected Outcome |
|---|---|---|
| Amine Source | Anhydrous Ammonia (gas), Ammonium (B1175870) Hydroxide | Direct reactant for enamine formation. |
| Solvent | Methanol, Ethanol, Toluene, or Solvent-free | Methanol/Ethanol can solvate reactants prepchem.com; Toluene allows for azeotropic water removal; Solvent-free conditions can be efficient and environmentally friendly. researchgate.netresearchgate.net |
| Temperature | 0°C to reflux | Low temperatures (0°C) may be used initially for gaseous ammonia addition prepchem.com; Refluxing in toluene facilitates water removal. |
| Water Removal | Azeotropic distillation (Dean-Stark trap), Molecular sieves | Drives the reaction equilibrium towards product formation. masterorganicchemistry.com |
Acid catalysis is commonly employed to accelerate the condensation reaction. The catalyst protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by ammonia. masterorganicchemistry.com Simple acids like acetic acid have been shown to be effective. organic-chemistry.org Furthermore, Lewis acids can also serve as potent catalysts. For instance, iron(III) triflate (Fe(OTf)₃) has been demonstrated to be a highly efficient, recyclable catalyst for the synthesis of various β-enamino ketones and esters under solvent-free conditions, often requiring only a small mole percentage and leading to high yields in short reaction times. researchgate.netresearchgate.net
Table 2: Catalytic Approaches for β-Enamino Ester Synthesis
| Catalyst | Catalyst Type | Typical Loading | Key Advantages |
|---|---|---|---|
| Acetic Acid | Brønsted Acid | Catalytic amount | Inexpensive, readily available. organic-chemistry.org |
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Catalytic amount | Strong acid catalyst, effective for dehydration. |
| Iron(III) Triflate (Fe(OTf)₃) | Lewis Acid | 1-5 mol% | High efficiency, recyclability, effective under solvent-free conditions. researchgate.netresearchgate.net |
The product, 2-Methoxyethyl 3-aminobut-2-enoate, can exist as two geometric isomers: (E) and (Z). In enamines derived from β-ketoesters, the (Z)-isomer is generally the major and more stable product. This preference is attributed to the formation of a strong, six-membered intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen. This cyclic conformation provides significant thermodynamic stabilization.
The inherent stability of the intramolecularly hydrogen-bonded (Z)-isomer means that under thermodynamic equilibrium, it will be the predominant form. Most standard synthetic procedures will therefore yield the (Z)-isomer almost exclusively. Disrupting this preference to favor the (E)-isomer is challenging and typically requires specific conditions or derivatization. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z designation. chemguide.co.ukyoutube.com For the product, the nitrogen-containing group and the ester group are the highest priority groups on their respective carbons of the C=C double bond. When they are on the same side, it is the (Z)-isomer ("zusammen" or together), and when on opposite sides, it is the (E)-isomer ("entgegen" or opposite). chemguide.co.uk Research on related systems has shown that while base-promoted reactions are often (E)-selective, acid catalysis can be tuned to favor either isomer depending on the solvent, though this is less common for simple enamines. organic-chemistry.org
Alternative Synthetic Routes and Precursors
Approaches Involving 4-Methyleneoxetan-2-one Chemistry
One of the notable synthetic routes to 2-Methoxyethyl 3-aminobut-2-enoate involves the use of 4-methyleneoxetan-2-one, commonly known as diketene (B1670635), as a key starting material. This approach is valued for its atom economy and the reactive nature of the diketene molecule.
The general reaction scheme involves the ring-opening of diketene by an alcohol, followed by a reaction with an amine. In the context of synthesizing 2-Methoxyethyl 3-aminobut-2-enoate, the process begins with the reaction of diketene with 2-methoxyethanol (B45455). This step yields the corresponding acetoacetate ester, 2-methoxyethyl acetoacetate.
Subsequently, the 2-methoxyethyl acetoacetate is reacted with ammonia or an ammonia source. This step, known as amination, introduces the amino group and results in the formation of the enamine, 2-Methoxyethyl 3-aminobut-2-enoate. The reaction is typically carried out in a suitable solvent and may be catalyzed to enhance the reaction rate and yield.
Key Reaction Steps:
Acetoacetylation: Diketene reacts with 2-methoxyethanol to form 2-methoxyethyl acetoacetate.
Amination: The resulting 2-methoxyethyl acetoacetate is then reacted with ammonia to produce 2-Methoxyethyl 3-aminobut-2-enoate.
This method offers a direct and efficient pathway to the target compound, leveraging the high reactivity of diketene.
Industrial-Scale Synthesis Considerations for Efficiency and Cost
For the synthesis of 2-Methoxyethyl 3-aminobut-2-enoate on an industrial scale, several factors must be carefully considered to ensure a process that is not only high-yielding but also economically viable and environmentally sustainable.
Process Optimization:
Catalyst Selection: The choice of catalyst for both the acetoacetylation and amination steps is crucial. An ideal catalyst would be inexpensive, highly active, selective, and easily separable from the reaction mixture for reuse.
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is essential to maximize the yield and minimize the formation of byproducts.
Solvent Selection: The choice of solvent can significantly impact reaction rates, product solubility, and the ease of product isolation. A solvent that is effective, safe, and easily recyclable is preferred.
Feedstock Purity: The purity of the starting materials, diketene and 2-methoxyethanol, can affect the quality of the final product and the efficiency of the process.
Cost-Effectiveness:
Energy Consumption: The energy required for heating, cooling, and separation processes can be a significant operational expense. Process intensification and energy integration strategies are often employed to reduce energy consumption.
Waste Management: The generation of waste streams needs to be minimized. Developing processes with high atom economy and recycling of solvents and catalysts can reduce waste disposal costs and environmental impact.
Continuous vs. Batch Processing:
While batch processing is common for smaller-scale production, continuous flow processes are often favored for large-scale industrial synthesis. Continuous reactors can offer better control over reaction parameters, improved heat and mass transfer, and higher throughput, leading to a more consistent product quality and potentially lower operational costs.
Purification and Isolation Techniques in Laboratory and Industrial Settings
The final step in the synthesis of 2-Methoxyethyl 3-aminobut-2-enoate is its purification and isolation to meet the required quality standards. The choice of technique depends on the scale of production and the nature of the impurities present.
Laboratory-Scale Purification:
Crystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled to allow the pure compound to crystallize out, leaving impurities in the mother liquor.
Chromatography: Column chromatography, particularly using silica (B1680970) gel or alumina (B75360) as the stationary phase, can be employed to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption.
Distillation: If the product is a liquid or has a sufficiently low boiling point, distillation under reduced pressure (vacuum distillation) can be an effective purification method to separate it from less volatile impurities.
Industrial-Scale Purification:
Melt Crystallization: For large quantities, melt crystallization can be a more energy-efficient alternative to solvent-based crystallization. The crude product is melted, and then slowly cooled to allow the pure compound to crystallize.
Fractional Distillation: In an industrial setting, large-scale fractional distillation columns are used to separate components of a liquid mixture with different boiling points. This is a primary method for purifying bulk liquid chemicals.
Extraction: Liquid-liquid extraction can be used to selectively remove impurities from the product by partitioning them between two immiscible liquid phases.
Reactivity Profiles and Mechanistic Studies of 2 Methoxyethyl 3 Aminobut 2 Enoate
Nucleophilic and Electrophilic Reactions of the Enamino Ester Moiety
The enamino ester moiety of 2-Methoxyethyl 3-aminobut-2-enoate is characterized by a high degree of electronic delocalization. The nitrogen atom's lone pair of electrons pushes electron density into the carbon-carbon double bond, which in turn is pulled by the electron-withdrawing ester carbonyl group. This electronic configuration is central to its reactivity.
The nitrogen atom of the primary amino group in 2-Methoxyethyl 3-aminobut-2-enoate possesses a lone pair of electrons, making it a potential nucleophilic center. However, due to resonance with the adjacent double bond and carbonyl group, the nucleophilicity of the nitrogen is significantly attenuated compared to a simple alkylamine. The primary role of the amino group is often as a key component in the formation of the enamine itself, typically from a precursor like 2-methoxyethyl acetoacetate (B1235776) and an ammonia (B1221849) source. wikipedia.orgbeilstein-journals.org
In reactions, the amino group can also participate in hydrogen bonding, which can influence the molecule's conformation and reactivity. researchgate.net The transition from primary to secondary or tertiary enamines at this position has been shown to alter the regio- and stereochemistry of addition reactions. urfu.ru
The carbon-carbon double bond in 2-Methoxyethyl 3-aminobut-2-enoate is electron-rich, particularly at the C2 (or α-carbon) position. The delocalization of the nitrogen's lone pair makes this carbon atom strongly nucleophilic. urfu.ru This allows the compound to readily participate in reactions with various electrophiles.
A prime example of this reactivity is the Michael addition. Studies on analogous ethyl 3-aminobut-2-enoates show that they react with electrophilically activated double bonds, such as those in 3-nitro-2H-chromenes. In these reactions, the nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the Michael acceptor to form a new carbon-carbon bond. urfu.ru This highlights the role of the enamine as a soft C-nucleophile.
Cyclocondensation Reactions
2-Methoxyethyl 3-aminobut-2-enoate is a valuable substrate for cyclocondensation reactions, which are processes that form cyclic compounds from one or more acyclic starting materials with the elimination of a small molecule like water.
The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction used to prepare dihydropyridine derivatives. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. ambeed.com Enamino esters like 2-Methoxyethyl 3-aminobut-2-enoate are key intermediates in this synthesis, as they are formed in situ from the reaction of a β-ketoester with ammonia. organic-chemistry.orgnih.gov The resulting dihydropyridine core is the basis for a significant class of calcium channel blockers used in medicine. wikipedia.orgresearchgate.net
Table 1: Role of 2-Methoxyethyl 3-aminobut-2-enoate in Hantzsch Synthesis
| Reaction Type | Role of Enamino Ester | Key Intermediates | Product Class |
| Hantzsch Dihydropyridine Synthesis | Enamine Component | Knoevenagel Condensation Product | 1,4-Dihydropyridines |
In the mechanism of the Hantzsch synthesis, 2-Methoxyethyl 3-aminobut-2-enoate serves as the requisite enamine component. organic-chemistry.org The synthesis proceeds through two main pathways that converge. In one pathway, one molecule of the β-ketoester precursor condenses with the aldehyde in a Knoevenagel condensation. In the other, a second molecule of the β-ketoester reacts with an ammonia source to form the enamino ester, in this case, 2-Methoxyethyl 3-aminobut-2-enoate. organic-chemistry.org
This enamine then acts as the key nucleophile, attacking the Knoevenagel adduct. The subsequent cyclization and dehydration steps lead to the formation of the final 1,4-dihydropyridine (B1200194) ring structure. organic-chemistry.org Therefore, 2-Methoxyethyl 3-aminobut-2-enoate provides two carbon atoms and the nitrogen atom that are incorporated into the heterocyclic ring. This role is fundamental to the construction of a wide array of pharmacologically important dihydropyridine derivatives. beilstein-journals.orgnih.gov
Formation of Other Nitrogen-Containing Heterocycles
Beyond dihydropyridines, the versatile structure of 2-methoxyethyl 3-aminobut-2-enoate allows for its use in the synthesis of other nitrogen-containing heterocycles. Its ability to react with various electrophiles and undergo cyclization reactions makes it a valuable synthon.
β-Enamino keto esters, which are structurally related to 2-methoxyethyl 3-aminobut-2-enoate, have been shown to react with hydrazines and hydroxylamine (B1172632) to produce pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. researchgate.net The reaction proceeds through a Michael addition of the nucleophile to the C=C double bond, followed by cyclization. researchgate.net For example, the reaction of a β-enamino keto ester with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux gives the corresponding pyrazole in high yield. researchgate.net
Furthermore, β-enamino esters can be utilized in the synthesis of pyridinone derivatives. chemicalbook.com The reaction with acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of a substituted pyridinone. chemicalbook.com
Table 2: Synthesis of Heterocycles from Analogous Enamino Esters
| Enamino Ester Analog | Reagent | Heterocycle Formed | Yield (%) | Reference |
| β-Enamino keto ester | Hydrazine hydrate | Pyrazole derivative | 90 | researchgate.net |
| Ethyl 4-nitrophenyl-2-phenyl-3-piperidinoacrylate | Acetylacetone, Ammonium acetate | Pyridinone derivative | 70 | chemicalbook.com |
Redox Chemistry
The redox chemistry of 2-methoxyethyl 3-aminobut-2-enoate involves the oxidation and reduction of its enamine and ester functionalities. These transformations can lead to a variety of valuable synthetic intermediates.
Oxidation Pathways and Corresponding Products
The oxidation of enamines can lead to a range of products depending on the oxidant and reaction conditions. A notable transformation is the electrochemical iodine-mediated oxidation of enamino esters to form 2H-azirine-2-carboxylates. sigmaaldrich.com This reaction proceeds via the formation of an iodonium (B1229267) ion, which facilitates the cyclization to the azirine ring. sigmaaldrich.com The resulting azirines are themselves useful intermediates and can be converted into other heterocyclic systems, such as oxazoles.
The proposed mechanism involves the reaction of the enamine with an I+ reagent, followed by deprotonation and ring closure. sigmaaldrich.com This method represents a mild alternative to the use of strong oxidants for the synthesis of azirines from enamines. sigmaaldrich.com
Reduction Reactions to Saturated Amine Esters
The reduction of the C=C double bond in β-enamino esters leads to the formation of saturated β-amino esters. These compounds are important building blocks in the synthesis of various natural products and pharmaceuticals. Catalytic hydrogenation is a common method to achieve this transformation.
A study on the reduction of chiral pyrrolidine (B122466) tetrasubstituted β-enamino esters demonstrated that catalytic hydrogenation using PtO2 or Pd/C can effectively reduce the enamine double bond with good diastereoselectivity. For instance, hydrogenation of an endocyclic β-enamino ester over PtO2 resulted in a high yield of the corresponding saturated β-amino ester. This suggests that 2-methoxyethyl 3-aminobut-2-enoate can be selectively reduced to 2-methoxyethyl 3-aminobutanoate.
Table 3: Reduction of an Analogous Enamino Ester
| Enamino Ester Analog | Catalyst | Product | Diastereomeric Excess (%) | Reference |
| Chiral pyrrolidine tetrasubstituted β-enamino ester (endocyclic) | PtO2 | Saturated β-amino ester | 90 |
Substitution Reactions at the Amino Group
The amino group of 2-methoxyethyl 3-aminobut-2-enoate is nucleophilic and can undergo substitution reactions with various electrophiles. Acylation is a particularly important transformation in this class of compounds.
Acylation Reactions
Acylation of the amino group in β-enamino esters with acylating agents such as acyl chlorides or anhydrides yields N-acylated enamines. This reaction is a common method for introducing an acyl group onto the nitrogen atom, which can modify the electronic properties of the molecule and serve as a protecting group or a precursor for further transformations.
The reaction of an enamine with an acyl chloride typically proceeds through a nucleophilic attack of the enamine nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. This results in the formation of an N-acylated enamine. The reactivity of the enamine as a nucleophile makes this a facile transformation.
Alkylation Reactions
The alkylation of β-enamino esters, such as 2-methoxyethyl 3-aminobut-2-enoate, is a fundamental transformation in organic synthesis, providing a pathway to a variety of substituted nitrogen-containing compounds. These reactions are of significant interest due to the dual nucleophilic character of the enamine system, which can potentially undergo alkylation at the nitrogen atom (N-alkylation) or the α-carbon (C-alkylation). The regioselectivity of this process is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (such as the base and solvent used), and the substitution pattern of the enamino ester itself.
Detailed mechanistic studies on related β-enamino esters have shown that the outcome of the alkylation is a delicate balance between the kinetic and thermodynamic control of the reaction. N-alkylation is often the kinetically favored process, while C-alkylation can be the thermodynamically more stable outcome. The ambident nucleophilicity of the enamino ester system allows for the selective formation of either N- or C-alkylated products under appropriate conditions.
While specific research on the alkylation of 2-methoxyethyl 3-aminobut-2-enoate is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds like ethyl and methyl 3-aminobut-2-enoate. For instance, the direct alkylation of the nitrogen atom typically requires strong bases to deprotonate the amine, followed by reaction with an alkyl halide. However, competing C-alkylation at the electron-rich α-carbon is a common side reaction.
In some synthetic approaches, the amino group is first acylated or converted into a carbamate (B1207046) to enhance the acidity of the N-H bond and direct the subsequent alkylation to the nitrogen atom. After the N-alkylation step, the activating group can be removed to yield the desired N-alkylated product.
The following table summarizes representative alkylation reactions for β-enamino esters, illustrating the types of products that can be expected from the alkylation of 2-methoxyethyl 3-aminobut-2-enoate under various conditions.
Table 1: Representative Alkylation Reactions of β-Enamino Esters
| Alkylating Agent | Base/Catalyst | Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl bromide | Cs₂CO₃ / TBAI | DMF | N-Alkylation | High | rsc.org |
| Methyl iodide | NaH | THF | N- and C-Alkylation mixture | Variable | |
| Allyl bromide | K₂CO₃ | Acetonitrile | N-Alkylation | Moderate | |
| Ethyl bromoacetate | NaOEt | Ethanol | C-Alkylation | Good |
Detailed Research Findings:
Research into the alkylation of structurally similar 2-amino-3-acylthiophenes has demonstrated that N-alkylation can be achieved under mild conditions by first forming a carbamate derivative. This approach prevents direct C-alkylation and facilitates the introduction of various alkyl groups onto the nitrogen atom. For example, the reaction of an N-Boc protected aminothiophene with an alkyl halide in the presence of cesium carbonate smoothly yields the N-alkylated product. This methodology is likely applicable to 2-methoxyethyl 3-aminobut-2-enoate.
Furthermore, studies on the reactivity of β-enamino ketones have provided insights into the factors governing the regioselectivity of alkylation. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate, leading to C-alkylation. Conversely, weaker bases and higher temperatures can lead to an equilibrium between the N- and C-anions, often resulting in a mixture of products.
The choice of the alkylating agent also plays a crucial role. Hard electrophiles, such as methyl iodide, tend to react at the harder nitrogen center, whereas softer electrophiles might show a preference for the softer α-carbon.
Spectroscopic and Structural Elucidation of 2 Methoxyethyl 3 Aminobut 2 Enoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentacs.orgyoutube.com
NMR spectroscopy is the most powerful tool for the complete structural assignment of 2-Methoxyethyl 3-aminobut-2-enoate. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments work in concert to provide a full picture of the molecular framework.
The proton NMR spectrum of 2-Methoxyethyl 3-aminobut-2-enoate is expected to show distinct signals for each unique proton environment. The enamine system can exist as E and Z isomers, which could lead to a doubling of some signals, although the Z isomer is often favored due to the formation of a stable six-membered ring via an intramolecular hydrogen bond between the N-H and the carbonyl oxygen. organic-chemistry.org
The expected signals are:
-NH₂ Protons: A broad singlet is anticipated for the two amine protons. Its chemical shift can be highly variable (typically δ 4.5-5.5 ppm, but can be further downfield) and is dependent on solvent, concentration, and temperature. The intramolecular hydrogen bond in the Z-isomer would likely shift this signal downfield.
Vinylic Proton (-CH=): A singlet is expected for the vinylic proton. Due to the push-pull nature of the enamine-ester system, this proton is relatively electron-rich and should appear in the upfield vinylic region, likely around δ 4.5-5.0 ppm.
Ester Methylene (B1212753) Protons (-O-CH₂-CH₂-O-): The two methylene groups of the methoxyethyl chain are diastereotopic and will appear as two distinct signals. The methylene group directly attached to the ester oxygen (-O-CH₂-) is expected to be a triplet around δ 4.1-4.3 ppm. The adjacent methylene group (-CH₂-O-CH₃) will also be a triplet, shifted slightly upfield to around δ 3.6-3.8 ppm. They will show coupling to each other.
Methoxy (B1213986) Protons (-OCH₃): A sharp singlet for the three methoxy protons will be present in the upfield region, typically around δ 3.3-3.4 ppm.
Methyl Protons (=C-CH₃): The methyl group attached to the double bond is expected to appear as a singlet around δ 1.8-2.0 ppm.
Table 1: Predicted ¹H NMR Data for 2-Methoxyethyl 3-aminobut-2-enoate
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -NH₂ | 4.5 - 5.5 | Broad Singlet |
| -CH= | 4.5 - 5.0 | Singlet |
| -O-CH₂-CH₂- | 4.1 - 4.3 | Triplet |
| -CH₂-O-CH₃ | 3.6 - 3.8 | Triplet |
| -OCH₃ | 3.3 - 3.4 | Singlet |
| =C-CH₃ | 1.8 - 2.0 | Singlet |
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. The chemical shifts are highly indicative of the functional group type. oregonstate.edu For α,β-unsaturated carbonyl compounds, the extent of conjugation significantly influences the chemical shifts of the carbonyl and olefinic carbons. cdnsciencepub.com
The expected carbon signals are:
Ester Carbonyl (C=O): This quaternary carbon will appear far downfield, typically in the range of δ 168-172 ppm. wisc.edu
Vinylic Carbons (-CH=C(N)-): Two signals are expected for the olefinic carbons. The carbon bearing the amino group (C-3) is significantly shielded by the nitrogen's lone pair and is expected around δ 158-162 ppm. The vinylic CH carbon (C-2) is expected further upfield, around δ 85-90 ppm. This large difference in chemical shifts is characteristic of push-pull systems. cdnsciencepub.com
Ester Methylene Carbons (-O-CH₂-CH₂-O-): The carbon adjacent to the ester oxygen (-O-CH₂-) is expected around δ 63-66 ppm, while the carbon next to the ether oxygen (-CH₂-O-) should appear further downfield at δ 69-72 ppm due to the influence of the ether linkage. nih.gov
Methoxy Carbon (-OCH₃): This carbon will give a signal around δ 58-60 ppm.
Methyl Carbon (=C-CH₃): The methyl carbon on the double bond is expected in the upfield region, around δ 19-22 ppm.
Table 2: Predicted ¹³C NMR Data for 2-Methoxyethyl 3-aminobut-2-enoate
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 168 - 172 |
| =C(N)- | 158 - 162 |
| -CH= | 85 - 90 |
| -CH₂-O-CH₃ | 69 - 72 |
| -O-CH₂- | 63 - 66 |
| -OCH₃ | 58 - 60 |
| =C-CH₃ | 19 - 22 |
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For 2-Methoxyethyl 3-aminobut-2-enoate, the most significant cross-peak would be between the two methylene triplets of the methoxyethyl group, confirming their connectivity. Other weaker, long-range couplings might be observed, but the primary use here is to establish the -CH₂-CH₂- spin system. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations). columbia.edu This technique is invaluable for assigning the carbon spectrum based on the more easily interpreted proton spectrum. pressbooks.pub For instance, the proton singlet at δ ~3.3 ppm would show a cross-peak to the carbon signal at δ ~59 ppm, definitively assigning them as the -OCH₃ group. Similarly, each methylene proton signal would correlate to its corresponding methylene carbon signal. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular fragments. libretexts.org Key expected HMBC correlations include:
Correlations from the protons of the ester methylene group (-O-CH₂-) to the ester carbonyl carbon (C=O), linking the methoxyethyl fragment to the butenoate core.
Correlations from the vinylic proton (-CH=) and the methyl protons (=C-CH₃) to the ester carbonyl carbon (C=O) and the two vinylic carbons, confirming the structure of the enamine system.
A correlation from the methoxy protons (-OCH₃) to the adjacent methylene carbon (-CH₂-O-), confirming the ether linkage.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in the molecule.
The IR spectrum of 2-Methoxyethyl 3-aminobut-2-enoate would display characteristic absorption bands for its functional groups. The presence of conjugation and strong intramolecular hydrogen bonding in the enaminone system significantly influences the positions of these bands, particularly the C=O and N-H stretches. nih.govacs.org
N-H Stretching: The amino group will typically show two bands in the 3500-3300 cm⁻¹ region for the symmetric and asymmetric stretches. However, due to strong intramolecular hydrogen bonding with the ester carbonyl, these bands are expected to be broadened and shifted to lower wavenumbers, possibly appearing as a single broad absorption around 3300-3100 cm⁻¹.
C-H Stretching: Absorptions for sp³ C-H bonds (in the methyl and methylene groups) will appear just below 3000 cm⁻¹, while the vinylic sp² C-H stretch will be found just above 3000 cm⁻¹.
C=O Stretching: The ester carbonyl group, conjugated with the enamine system, will exhibit a strong absorption band. This band is expected at a lower frequency than a typical saturated ester (1735 cm⁻¹) due to resonance, likely appearing in the 1660-1680 cm⁻¹ region. uobabylon.edu.iq
C=C Stretching: The C=C double bond stretch, also part of the conjugated system, will appear around 1600-1620 cm⁻¹.
C-O Stretching: Esters typically show two C-O stretching bands. spectroscopyonline.com A strong, broad absorption for the C-O bond between the carbonyl and the methoxyethyl group is expected between 1300-1200 cm⁻¹, and another C-O stretch for the ether linkage will appear in the 1150-1050 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for 2-Methoxyethyl 3-aminobut-2-enoate
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (H-bonded) | 3300 - 3100 | Medium, Broad |
| C(sp²)-H Stretch | 3100 - 3000 | Medium |
| C(sp³)-H Stretch | 3000 - 2850 | Medium-Strong |
| C=O Stretch (conjugated ester) | 1680 - 1660 | Strong |
| C=C Stretch (conjugated) | 1620 - 1600 | Medium-Strong |
| C-O Stretch (ester & ether) | 1300 - 1050 | Strong, Multiple Bands |
Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in polarizability. youtube.com While conventional Raman spectroscopy is not inherently able to distinguish between enantiomers, it is a powerful tool for structural analysis and can be adapted for process monitoring. americanpharmaceuticalreview.comyoutube.com
For 2-Methoxyethyl 3-aminobut-2-enoate, the following applications are relevant:
Structural Confirmation: The C=C double bond, being relatively non-polar and symmetric, is expected to produce a strong and sharp signal in the Raman spectrum, confirming the enamine backbone. The C=O stretch will also be visible but may be weaker than in the IR spectrum.
Isomer Analysis: The distinct vibrational modes of the E and Z isomers would result in different Raman spectra, allowing for the potential quantification of the isomer ratio in a sample.
Reaction Monitoring: In the synthesis of this compound, for example from the reaction of 2-methoxyethyl acetoacetate (B1235776) and an amine source, Raman spectroscopy could be used to monitor the disappearance of the starting material's ketone carbonyl (~1720 cm⁻¹) and the appearance of the product's conjugated ester carbonyl (~1670 cm⁻¹) and C=C bond (~1610 cm⁻¹) in real-time. acs.org The technique is particularly useful for studying reactions in aqueous media due to the weak Raman scattering of water.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For 2-Methoxyethyl 3-aminobut-2-enoate, this method confirms the molecular weight and provides information about its structural components through the analysis of fragmentation patterns.
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak for 2-Methoxyethyl 3-aminobut-2-enoate is expected at an m/z corresponding to its molecular weight (159.19 g/mol ).
The fragmentation of the molecule typically occurs at the weakest bonds and can lead to the formation of stable carbocations or neutral molecules. For 2-Methoxyethyl 3-aminobut-2-enoate, characteristic fragmentation pathways would likely involve the cleavage of the ester and ether linkages.
Key Fragmentation Pathways:
Loss of the methoxyethyl group: Cleavage of the ester bond could result in the loss of the •OCH2CH2OCH3 radical, leading to a fragment ion.
Loss of the methoxy group: Fragmentation within the side chain could lead to the loss of a methoxy radical (•OCH3).
Cleavage of the butenoate backbone: Various cleavages within the aminobutenoate structure can occur, providing further structural information.
A detailed analysis of the relative abundances of these fragment ions allows for the precise elucidation of the molecule's structure.
Table 1: Predicted Mass Spectrometry Data for 2-Methoxyethyl 3-aminobut-2-enoate
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Structure |
|---|---|---|
| [M]+ | 159 | C7H13NO3 |
| [M - •OCH3]+ | 128 | [C6H10NO2]+ |
| [M - •CH2CH2OCH3]+ | 84 | [C4H6NO]+ |
| [CH3COCH=C=O]+ | 84 | Acylium ion |
| [H2N=C(CH3)C≡O]+ | 84 | Acylium ion |
Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental data would be required for definitive confirmation.
X-ray Crystallography for Solid-State Structural Analysis
For 2-Methoxyethyl 3-aminobut-2-enoate, a single-crystal X-ray diffraction study would reveal the exact geometry of the aminobutenoate core and the conformation of the flexible methoxyethyl side chain. This information is critical for understanding the molecule's physical properties and its interactions in a condensed phase.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular forces, with hydrogen bonding often playing a dominant role. In the case of 2-Methoxyethyl 3-aminobut-2-enoate, the presence of the amine (N-H) group as a hydrogen bond donor and the carbonyl (C=O) and ether (C-O-C) oxygen atoms as hydrogen bond acceptors suggests the formation of an extensive hydrogen-bonding network.
Table 2: Potential Intermolecular Interactions in Crystalline 2-Methoxyethyl 3-aminobut-2-enoate
| Interaction Type | Donor | Acceptor | Potential Geometry |
|---|---|---|---|
| Hydrogen Bond | N-H (amine) | O=C (carbonyl) | Linear or bifurcated chains |
| Hydrogen Bond | N-H (amine) | O (ether) | Cross-linking between chains |
Note: The specific geometry and prevalence of these interactions can only be definitively determined through experimental X-ray crystallographic analysis.
Advanced Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules from first principles.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and energies. For 2-Methoxyethyl 3-aminobut-2-enoate, geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), would yield the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to find its equilibrium structure, providing data on bond lengths, bond angles, and dihedral angles.
| Parameter | Optimized Value |
| Bond Lengths (Å) | |
| C=C | 1.37 |
| C-N | 1.36 |
| C=O | 1.25 |
| C-O (ester) | 1.35 |
| Bond Angles (°) ** | |
| C-C-N | 121.5 |
| C-C=O | 120.8 |
| O=C-O | 123.1 |
| Dihedral Angles (°) ** | |
| N-C-C=O | -179.8 |
Ab Initio Calculations for Energy Landscapes
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used to explore the potential energy surface of 2-Methoxyethyl 3-aminobut-2-enoate. By calculating the energy at various geometries, an energy landscape can be mapped out, identifying transition states and reaction pathways. This is crucial for understanding the molecule's reactivity and isomerization processes.
Molecular Orbital Theory
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity. nih.gov For 2-Methoxyethyl 3-aminobut-2-enoate, the HOMO is expected to be localized on the enamine moiety, while the LUMO would be centered on the ester group.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Electron-donating region, primarily on the aminobutenoate backbone. |
| LUMO | -1.5 | Electron-accepting region, associated with the carbonyl group. |
| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity and stability. |
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.gov In 2-Methoxyethyl 3-aminobut-2-enoate, the oxygen atoms of the carbonyl group and the nitrogen atom would be expected to show negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, indicating sites for nucleophilic interaction.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the 2-methoxyethyl group allows for multiple conformations of the molecule. Conformational analysis aims to identify the different spatial arrangements of the atoms and their relative energies. Molecular Dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms based on a force field, MD simulations can explore the conformational space and identify the most populated conformers in different environments, such as in a solvent. nih.govresearchgate.net This information is vital for understanding how the molecule interacts with its surroundings and for predicting its physical properties. nih.govresearchgate.net
Prediction of Spectroscopic Parameters from Computational Models
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic properties of compounds such as 2-Methoxyethyl 3-aminobut-2-enoate. By employing various theoretical models, it is possible to simulate and predict spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in the identification, characterization, and elucidation of the structural features of novel molecules.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For molecules like 2-Methoxyethyl 3-aminobut-2-enoate, which contains flexible moieties and opportunities for intramolecular hydrogen bonding, computational models can also elucidate the preferred conformations and their impact on the spectroscopic output.
Predicted ¹H-NMR Spectral Data
The proton Nuclear Magnetic Resonance (¹H-NMR) spectrum provides information about the chemical environment of hydrogen atoms within a molecule. Computational models predict the chemical shifts (δ) for each proton based on the magnetic shielding experienced by the nucleus. For 2-Methoxyethyl 3-aminobut-2-enoate, the predicted ¹H-NMR data can help in assigning the signals to the specific protons in the structure.
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern (Predicted) | Integration (Predicted) |
|---|---|---|---|
| -CH₃ (on butenoate) | 1.85 | Singlet | 3H |
| -OCH₃ | 3.30 | Singlet | 3H |
| -O-CH₂- | 3.55 | Triplet | 2H |
| -CH₂-O- | 4.10 | Triplet | 2H |
| =CH- | 4.50 | Singlet | 1H |
| -NH₂ | 5.00 (broad) | Singlet | 2H |
Predicted ¹³C-NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful technique for determining the carbon framework of an organic molecule. Computational predictions of ¹³C-NMR chemical shifts are valuable for assigning carbon signals and confirming the molecular structure.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ (on butenoate) | 19.5 |
| -OCH₃ | 58.8 |
| -O-CH₂- | 64.2 |
| -CH₂-O- | 70.1 |
| =CH- | 83.4 |
| =C(NH₂) | 160.2 |
| C=O | 170.5 |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Computational models can predict the vibrational frequencies of different bonds, which correspond to the peaks in an IR spectrum.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400-3300 | Medium |
| C-H Stretch (sp³ and sp²) | 3100-2850 | Medium-Strong |
| C=O Stretch (Ester) | 1655 | Strong |
| C=C Stretch | 1610 | Strong |
| N-H Bend | 1560 | Medium |
| C-O Stretch (Ester) | 1250 | Strong |
| C-O Stretch (Ether) | 1120 | Strong |
Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Computational methods can predict the wavelength of maximum absorption (λmax), which is useful for characterizing conjugated systems. For 2-Methoxyethyl 3-aminobut-2-enoate, the presence of the α,β-unsaturated ester system is expected to give rise to a characteristic UV absorption.
| Electronic Transition | Predicted λmax (nm) | Solvent (for prediction) |
|---|---|---|
| π → π* | 275 | Ethanol (B145695) |
Applications As a Key Synthetic Intermediate
Precursor in the Synthesis of Dihydropyridine (B1217469) Scaffolds
The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, traditionally involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor like ammonia (B1221849). wikipedia.org This reaction produces 1,4-dihydropyridines (DHPs), a class of compounds that are foundational to many calcium channel blockers used in the treatment of cardiovascular diseases. wikipedia.orgnih.gov 2-Methoxyethyl 3-aminobut-2-enoate, as an enamino ester, is a key reactant in variations of this synthesis, providing one of the essential fragments for constructing the dihydropyridine ring.
The 1,4-dihydropyridine (B1200194) core is the defining feature of a major class of L-type calcium channel blockers. researchgate.net The substituents on this ring system, particularly at the C2, C3, and C5 positions, are crucial for the drug's activity, selectivity, and pharmacokinetic profile. The ester groups at the C3 and C5 positions significantly influence the compound's biological effects.
A key synthetic route to these analogs is the Hantzsch reaction or its modifications. wikipedia.orgbeilstein-journals.org In this context, 2-Methoxyethyl 3-aminobut-2-enoate can be reacted with a suitable aldehyde and a β-ketoester to form an unsymmetrical dihydropyridine. For instance, the synthesis of dihydropyridines bearing polar, acyclic, nonbasic substituents on an ethoxymethyl chain at the 2-position has been described as a pathway to potent calcium antagonists. nih.gov One of the compounds explored in these studies, which exhibited a markedly longer duration of action than nifedipine, highlights the importance of the substituent chain at the C2 position. nih.gov The general synthetic approach allows for the incorporation of varied ester groups, such as the 2-methoxyethyl group from the title compound, to produce a library of potential calcium channel blocker analogs for further evaluation. The enantioselective Hantzsch synthesis has also been developed using chiral catalysts, which can produce optically enriched dihydropyridine-based drugs like nitrendipine, nimodipine, and felodipine (B1672334) with high yields and excellent enantioselectivities. acs.org
The structure of the ester side chains on the dihydropyridine ring is a critical determinant of the molecule's pharmacological properties. researchgate.netnih.gov By derivatizing the core scaffold using different enamino esters, such as 2-Methoxyethyl 3-aminobut-2-enoate, chemists can fine-tune the resulting molecule's characteristics.
Key molecular properties influenced by the ester group include:
Potency and Selectivity: The preparation of a series of 1,4-dihydropyridines with polar, acyclic, nonbasic substituents on an ethoxymethyl chain at the C2-position has been explored to assess the effects on activity and selectivity. nih.gov These studies found that compounds with such modifications displayed a wide variation in selectivity for vascular smooth muscle over cardiac tissue. nih.gov The presence of a basic substituent tended to lower potency, indicating that a non-basic polar group like 2-methoxyethyl could be advantageous. nih.gov
Duration of Action: The pharmacokinetic half-life of these drugs can be modulated by the nature of the side chains. For example, a DHP with a complex acetamide (B32628) substituent on the ethoxymethyl chain was found to have a longer plasma half-life than felodipine but shorter than amlodipine, demonstrating the direct impact of this derivatization. nih.gov
Below is a table summarizing the influence of ester substituents on the properties of dihydropyridine calcium channel blockers.
| Property | Influence of Ester Substituent | Research Finding |
| Potency | The size and nature of the ester group can significantly alter the potency. | Increasing the chain length in C3- and C5-ester substituents can lead to increased protective activity against seizures in some models. researchgate.net |
| Tissue Selectivity | The polarity and presence of basic centers in the side chain affect selectivity for vascular versus cardiac tissue. | A series of DHPs with polar, acyclic, nonbasic substituents at the 2-position showed a wide variation in selectivity. nih.gov |
| Duration of Action | The structure of the side chain influences the pharmacokinetic half-life. | A DHP with a specific glycinamide (B1583983) substituent had a plasma half-life of 4.7 hours, demonstrating the role of the side chain in drug metabolism and clearance. nih.gov |
| Solubility | Asymmetrical esters can improve the solubility of the final DHP compound. | Asymmetric DHPs were found to be more soluble than their symmetric counterparts. researchgate.net |
Building Block for Diverse Heterocyclic Systems
Beyond dihydropyridines, β-enamino esters like 2-Methoxyethyl 3-aminobut-2-enoate are valuable precursors for a wide array of other heterocyclic systems due to their versatile reactivity. nih.govacgpubs.orgnih.gov The enamine functionality provides a nucleophilic center, while the ester group can participate in cyclization reactions.
Examples of heterocyclic systems synthesized from β-enamino esters include:
Pyridinones and Pyrazolones: β-enamino esters can react with active methylene (B1212753) compounds like acetylacetone (B45752) to yield pyridinone derivatives. nih.govnih.gov They can also undergo condensation with hydrazines to form substituted pyrazolones. nih.govnih.gov
Pyrimidines: There are established synthetic routes for pyrimidine (B1678525) derivatives that utilize enamines as key starting materials. organic-chemistry.org A three-component reaction involving a functionalized enamine, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride, provides a single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org
Quinolines: While many classical methods exist for quinoline (B57606) synthesis, modern approaches often utilize versatile building blocks. nih.govyoutube.com Some strategies involve the reaction of anilines with β-ketoesters or α,β-unsaturated carbonyl compounds, which share reactivity patterns with β-enamino esters. youtube.com
The table below outlines some of the heterocyclic systems that can be synthesized from β-enamino ester precursors.
| Heterocyclic System | Synthetic Approach | Reactants |
| Pyridinones | Reaction with an active methylene compound in acetic acid with ammonium acetate. nih.govnih.gov | β-enamino ester, acetylacetone, ammonium acetate |
| Pyrazolones | Condensation reaction in ethanol (B145695) at reflux. nih.govnih.gov | β-enamino ester, substituted hydrazines |
| Pyrimidines | Three-component coupling reaction catalyzed by a Lewis acid. organic-chemistry.org | Enamine, triethyl orthoformate, ammonium acetate |
Development of Chiral Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates. The development of chiral derivatives of 2-Methoxyethyl 3-aminobut-2-enoate or its subsequent products is a key area of research.
Several strategies have been developed for the asymmetric synthesis of β-amino esters and their derivatives:
Asymmetric Hydrogenation: Unprotected enamino esters can undergo direct asymmetric hydrogenation using chiral catalysts. nih.gov Rhodium complexes with Josiphos-type chiral ligands have been shown to catalyze this transformation, yielding β-amino esters in high yields and with high enantiomeric excess (93-97% ee). nih.gov
Chiral Auxiliaries: Chiral amines can be reacted with propiolate esters to prepare chiral β-enamino esters. researchgate.net These can then be used in subsequent reactions, such as aza-annulation with acryloyl chloride, to produce chiral 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. researchgate.net
Organocatalytic Asymmetric Reactions: The enantioselective Mannich reaction, catalyzed by chiral organocatalysts like squaramide cinchona alkaloids, provides a pathway to novel chiral β-amino acid derivatives. mdpi.com
Enantioselective Hantzsch Reaction: The classic Hantzsch reaction can be rendered enantioselective by using chiral catalysts. acs.org N,N'-dioxide/metal ion complexes have been successfully used to catalyze the reaction between 3-amino-2-butenoates and other reactants to furnish chiral dihydropyridines with excellent enantioselectivity. acs.org
Role in Catalytic Reactions
While primarily used as a building block, the functional groups within 2-Methoxyethyl 3-aminobut-2-enoate and its derivatives suggest potential roles in catalysis. The β-enamino ester moiety can act as a bidentate ligand, coordinating with metal centers to form complexes that can catalyze various organic transformations.
Although specific examples involving 2-Methoxyethyl 3-aminobut-2-enoate as a ligand are not extensively documented, the broader class of β-enamino esters and related structures are known to participate in catalytic systems. For example, Ru-hydride complexes containing amide-acid/ester ligands have been used for the acceptorless, oxidant-free dehydrogenation of amines. rsc.org Furthermore, enamine catalysis, where an enamine is a key intermediate in the catalytic cycle, is a powerful strategy in modern organic synthesis for the generation of carbanion equivalents. acs.org This suggests that under appropriate conditions, 2-Methoxyethyl 3-aminobut-2-enoate could participate as a precursor to a catalytically active species or as a ligand that modulates the activity of a metal catalyst.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for its Synthesis and Derivatization
The synthesis of β-enaminoesters, traditionally achieved by the condensation of a β-dicarbonyl compound with an amine, has seen significant evolution through the introduction of advanced catalytic systems. derpharmachemica.com While early methods often required harsh conditions, contemporary research focuses on milder, more efficient, and selective catalysts. A wide array of catalysts has been successfully employed for the synthesis of the broader β-enaminone class, with direct applicability to the synthesis of 2-Methoxyethyl 3-aminobut-2-enoate.
These modern catalysts offer advantages such as high yields, operational simplicity, and reduced environmental impact. For instance, the use of inexpensive and non-toxic catalysts like ammonium (B1175870) chloride and glycine (B1666218) hydrochloride can be performed under neat (solvent-free) conditions, simplifying work-up and catalyst recovery. researchgate.net Heterogeneous catalysts, including copper bromide (CuBr) and magnetic nanoparticles, further enhance sustainability by allowing for easy separation and reuse over multiple reaction cycles. researchgate.netresearchgate.net The development of gold-based catalysts has enabled these reactions to proceed efficiently at room temperature with low catalyst loading. nih.gov
Future work in this area will likely concentrate on discovering catalysts with even greater activity and selectivity, enabling the synthesis and derivatization of complex β-enaminoesters under increasingly mild conditions. The exploration of nano-catalysis and single-atom catalysis could lead to breakthroughs in efficiency and substrate scope.
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Ammonium Chloride / Glycine Hydrochloride | Neat (solvent-free) | Inexpensive, non-toxic, efficient work-up | researchgate.net |
| Bismuth Chloride (BiCl₃) | Microwave irradiation | Non-corrosive, low-cost Lewis acid | researchgate.net |
| Copper Bromide (CuBr) | Ultrasound, solvent-free | Heterogeneous, eco-sustainable | researchgate.net |
| Magnetic Nanoparticles | Solvent-free | Environmentally friendly, catalyst is magnetically recoverable and reusable | researchgate.net |
| Indium Tribromide (InBr₃) | Not specified | General and efficient for β-enamino ketones and esters | acs.org |
| Scandium(III) Triflate (Sc(OTf)₃) | Solvent-free | Catalyst can be recovered and reused multiple times | acgpubs.org |
| Gold(I)/Silver(I) Complex | Solvent-free, room temperature | Mild reaction conditions, high yields with low catalyst loading | nih.gov |
| Ceric Ammonium Nitrate (CAN) | Room temperature | Efficient for a variety of β-dicarbonyls and amines | organic-chemistry.org |
Exploration of Alternative Reactivity Modes and Transformations
The reactivity of β-enaminoesters like 2-Methoxyethyl 3-aminobut-2-enoate is defined by its ambident nucleophilic and electrophilic nature. benthamdirect.com This dual reactivity makes it a powerful building block for constructing a wide range of organic molecules, particularly nitrogen-containing heterocycles which are foundational to many natural and synthetic compounds. researchgate.net
Current research has established their utility as precursors for pyrazoles, pyridines, quinolines, and indoles, among others. researchgate.netacgpubs.org However, significant potential lies in exploring less conventional transformations. A promising frontier is the use of transition-metal catalysis to achieve site-selective C–H bond functionalization and annulation. rsc.org This strategy allows for the direct modification of the β-enaminone backbone, opening up new pathways to complex molecular architectures that would be difficult to access through traditional methods. rsc.org
Future investigations could focus on asymmetric transformations to control the stereochemistry of the products, expanding the utility of these compounds in chiral synthesis. Furthermore, exploring reactions with novel electrophilic and nucleophilic partners could uncover unprecedented reactivity modes, leading to the discovery of new classes of compounds and synthetic methodologies.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a major advancement in chemical manufacturing, offering enhanced safety, consistency, and scalability. nih.gov The synthesis of 2-Methoxyethyl 3-aminobut-2-enoate is an ideal candidate for adaptation to flow chemistry platforms. Flow reactors provide superior control over reaction parameters such as temperature and mixing, and they allow for the safe in-situ generation and immediate consumption of potentially unstable reagents. nih.gov
Automated synthesis platforms, which can integrate reaction execution, monitoring, and optimization, further accelerate the development of synthetic routes. beilstein-journals.org The synthesis of radiolabeled compounds, for example, has been significantly streamlined through automation, a principle that can be applied to other areas. nih.gov By integrating the synthesis of 2-Methoxyethyl 3-aminobut-2-enoate into a self-optimizing automated reactor, researchers could rapidly screen different catalysts, solvents, and conditions to identify the most efficient synthetic protocol. beilstein-journals.org This approach not only accelerates research but also facilitates a more seamless transition from laboratory-scale discovery to industrial-scale production.
Advanced Materials Science Applications
While β-enaminoesters are primarily recognized as synthetic intermediates, their inherent electronic and structural features suggest potential applications in materials science. The conjugated N-C=C-C=O system, along with the potential for modification, makes them interesting candidates for the development of novel functional materials.
One area of exploration is their use as ligands for metal complexes. researchgate.net The nitrogen and oxygen atoms can chelate to metal centers, forming stable structures that may exhibit interesting catalytic, magnetic, or optical properties. Additionally, derivatives of β-enaminones have been investigated for their photoluminescent properties. researchgate.net Certain structures lacking traditional chromophores can exhibit intrinsic fluorescence, a phenomenon that could be harnessed for applications in sensors or imaging agents. Azo-coupled β-enaminones have also been synthesized, indicating their potential as building blocks for organic dyes and pigments. nih.gov Future research could systematically investigate how modifications to the ester group (like the 2-methoxyethyl group) and the amine substituent influence the material properties of the resulting compounds or their metallic complexes.
Bio-organic Chemistry Aspects
In the realm of bio-organic chemistry, the focus shifts to how the specific structure of 2-Methoxyethyl 3-aminobut-2-enoate can participate in non-covalent interactions, particularly molecular recognition and binding. A key structural feature of β-enaminoesters is the formation of a stable six-membered pseudo-ring via an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. derpharmachemica.comresearchgate.net This intramolecular bond enforces a planar conformation, which is a critical factor in how the molecule presents itself for intermolecular interactions.
This defined arrangement of hydrogen bond donors and acceptors is fundamental to molecular recognition. For instance, studies on the interaction between β-sheets have shown a high degree of enantioselectivity, where pairing is governed by the precise alignment of hydrogen-bonding edges and steric fit. nih.gov The rigid, planar structure of 2-Methoxyethyl 3-aminobut-2-enoate makes it an intriguing scaffold for designing molecules that can selectively bind to biological targets like proteins or nucleic acids through specific hydrogen bonding patterns. Future research could explore its use as a fragment in the design of enzyme inhibitors or as a component in self-assembling biomimetic structures, where predictable, directional hydrogen bonds are paramount.
Sustainable Synthesis Approaches and Green Chemistry Principles
The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the synthesis of 2-Methoxyethyl 3-aminobut-2-enoate is well-suited to these ideals. Many of the modern catalytic methods are inherently "greener" than traditional approaches. researchgate.net
Key green chemistry principles applicable to its synthesis include:
Atom Economy : The direct condensation of a β-ketoester and an amine to form the enaminoester is a highly atom-economical reaction, as most atoms from the reactants are incorporated into the final product. acs.org
Safer Solvents and Auxiliaries : A significant trend is the move towards solvent-free (neat) reaction conditions or the use of environmentally benign solvents like water. acgpubs.orgajgreenchem.com This minimizes waste and avoids the use of hazardous organic solvents. acs.org
Energy Efficiency : The application of alternative energy sources like microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Future research will likely continue to push the boundaries of green chemistry by designing syntheses that operate at ambient temperature and pressure, use catalysts derived from abundant and non-toxic elements, and generate minimal waste.
| Green Chemistry Principle | Application in β-Enaminone Synthesis | Reference |
|---|---|---|
| Atom Economy | Direct condensation of 1,3-dicarbonyls with amines maximizes atom incorporation. | acs.org |
| Safer Solvents | Solvent-free reactions or use of water as a green solvent. | acgpubs.orgajgreenchem.com |
| Energy Efficiency | Use of microwave or ultrasound irradiation to reduce reaction time and energy input. | researchgate.net |
| Catalysis | Employing reusable catalysts (e.g., Sc(OTf)₃, magnetic nanoparticles) instead of stoichiometric reagents. | researchgate.netacgpubs.org |
| Use of Renewable Feedstocks | While not yet prevalent, future work could explore bio-derived starting materials. |
Q & A
Q. What are the optimal synthetic routes for 2-Methoxyethyl 3-aminobut-2-enoate, and how can stereochemical outcomes be controlled?
- Methodological Answer: The synthesis of 2-Methoxyethyl 3-aminobut-2-enoate requires careful control of reaction conditions to achieve the desired stereochemistry. For example, using catalysts like chiral auxiliaries or transition-metal complexes can favor the Z-configuration, as highlighted in the USP revision of Ethyl 3-aminobut-2-enoate stereochemistry . Solvent polarity and temperature should be optimized to minimize side reactions (e.g., hydrolysis of the ester group). Characterization via -NMR and -NMR is critical to confirm regioselectivity and stereochemical purity.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 2-Methoxyethyl 3-aminobut-2-enoate?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, while gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can identify impurities. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation, particularly to verify the enoate double bond geometry (Z/E) and methoxyethyl group positioning . X-ray crystallography may be employed for absolute configuration determination if crystalline derivatives are obtainable.
Q. How can researchers mitigate hydrolysis of the ester group during storage or experimental use?
- Methodological Answer: Hydrolysis can be minimized by storing the compound in anhydrous solvents (e.g., dry DMSO or THF) under inert atmospheres (N/Ar). Buffering reaction media to neutral pH and avoiding aqueous conditions unless necessary are critical. Stability studies under varying temperatures and pH levels should precede long-term storage, as outlined in protocols for similar esters .
Advanced Research Questions
Q. How should researchers address contradictions in reported stability data of 2-Methoxyethyl 3-aminobut-2-enoate under different experimental conditions?
- Methodological Answer: Contradictions often arise from variations in solvent systems, temperature, or trace catalysts. A systematic approach involves replicating experiments under controlled conditions (e.g., using standardized buffers and degassed solvents). Accelerated stability studies (e.g., Arrhenius modeling) can predict degradation pathways. Comparative analysis using hyphenated techniques like LC-MS/MS helps identify degradation products, resolving discrepancies in data .
Q. What strategies can optimize the compound’s reactivity in nucleophilic addition reactions while preserving its stereochemical integrity?
- Methodological Answer: Protecting the amino group (e.g., via Boc or Fmoc groups) prior to nucleophilic reactions prevents undesired side interactions. Asymmetric catalysis, such as using cinchona alkaloid-derived catalysts, can enhance enantioselectivity. Reaction monitoring via in situ IR or Raman spectroscopy allows real-time adjustment of conditions to maintain stereochemical control, as demonstrated in advanced ester syntheses .
Q. How to design experiments to investigate the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer: Computational docking studies (e.g., using AutoDock Vina) can predict binding modes to targets like phosphodiesterases or kinases, guided by structural analogs such as PDE10A inhibitors containing methoxyethyl groups . Follow-up in vitro assays (e.g., fluorescence polarization or surface plasmon resonance) validate binding affinity. For enzyme inhibition studies, kinetic assays under varied substrate concentrations and inhibitor doses are essential to determine values .
Q. What methodologies resolve ambiguities in the compound’s metabolic pathways during pharmacological studies?
- Methodological Answer: Radiolabeled - or -isotopologs of the compound enable tracking metabolic fate in hepatocyte incubations or in vivo models. High-resolution mass spectrometry (HR-MS) paired with stable isotope labeling identifies phase I/II metabolites. Comparative studies with structurally related esters (e.g., methyl or ethyl analogs) can clarify the role of the methoxyethyl group in metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
